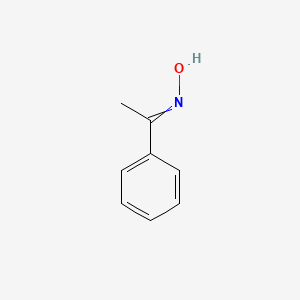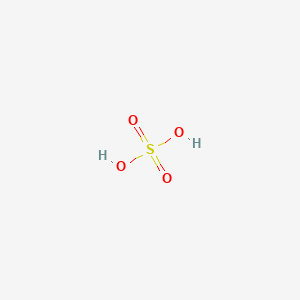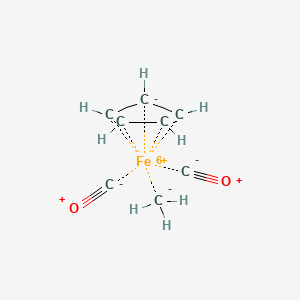
ZIRCONIUM NITRATE (ZIRCONYL)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium nitrate is a white crystalline solid . It is an inorganic compound with the chemical formula Zr(NO3)4 . It is noncombustible but can accelerate the burning of combustible materials . It easily absorbs moisture and decomposes when heated to 100°C .
Synthesis Analysis
Zirconium nitrate can be synthesized using zirconium tetrachloride reacting with dinitrogen pentoxide . Another method involves the co-precipitation method using zirconium nitrate as the precursor and KOH as the precipitating agent . The ratio of zirconium nitrate and KOH (0.5, 1, and 1.5 M) was optimized to obtain crystalline zirconium oxide with spherical morphology .Molecular Structure Analysis
The molecular formula of Zirconium nitrate is HNOZr, with an average mass of 233.249 Da and a mono-isotopic mass of 231.890900 Da .Chemical Reactions Analysis
Zirconium nitrate is an oxidizing agent . It can react explosively with phosphorus, tin (II) chloride, or other reducing agents . When heated, it decomposes to produce zirconyl nitrate and nitric acid .Physical And Chemical Properties Analysis
Zirconium nitrate is a white crystalline solid that is soluble in water and ethanol . It has a molar mass of 339.243591 g/mol . It decomposes at 100°C and is acidic in aqueous solution .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Zirconia-based nanomaterials, including those derived from zirconium nitrate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, have motivated researchers to explore their physico-chemical properties using different synthetic pathways . Future research will likely focus on optimizing these synthesis methods and exploring new applications for these materials .
Eigenschaften
CAS-Nummer |
12372-57-5 |
|---|---|
Produktname |
ZIRCONIUM NITRATE (ZIRCONYL) |
Molekularformel |
Zr(NO3)4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






